molecular formula C12H9BrN2O4S B3023288 N-(4-bromophenyl)-4-nitrobenzenesulfonamide CAS No. 16937-01-2

N-(4-bromophenyl)-4-nitrobenzenesulfonamide

Cat. No. B3023288
CAS RN: 16937-01-2
M. Wt: 357.18 g/mol
InChI Key: WBTZBJZKJMXSIE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-nitrobenzenesulfonamide, commonly known as NBS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Antimicrobial Activity

N-(4-bromophenyl)-4-nitrobenzenesulfonamide: has been investigated for its antimicrobial potential. Researchers have tested its efficacy against bacterial and fungal strains. Preliminary results suggest that it could be a promising candidate for developing novel antimicrobial agents, particularly against Gram-positive pathogens like Enterococcus faecium biofilm-associated infections .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Assays using DPPH, ABTS, and ferric reducing power indicate that it possesses antioxidant effects. These properties are essential for combating oxidative stress and protecting cells from damage .

Toxicity Assessment

Researchers have studied the toxicity of N-(4-bromophenyl)-4-nitrobenzenesulfonamide using freshwater cladoceran Daphnia magna Straus. Understanding its toxicity profile is crucial for safe application in various contexts .

Drug Design and Scaffold Exploration

The compound’s unique structure makes it an interesting scaffold for drug design. By modifying its functional groups, researchers can explore derivatives with enhanced pharmacological properties. This approach aims to combat antimicrobial and anticancer drug resistance .

Synthesis of Imines and Derivatives

N-(4-bromophenyl)-4-nitrobenzenesulfonamide: has been utilized in the synthesis of imine derivatives via Suzuki cross-coupling reactions. These derivatives exhibit moderate to good yields and tolerate various electron-donating and withdrawing functional groups .

Biological Significance and Therapeutic Potential

Given the promising therapeutic potential of this compound, ongoing research aims to identify biologically active analogs. These derivatives could serve as antimicrobial agents, antioxidants, or even anticancer drugs .

Safety and Hazards

“N-(4-bromophenyl)acetamide”, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(4-bromophenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTZBJZKJMXSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360033
Record name N-(4-bromophenyl)-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-4-nitrobenzenesulfonamide

CAS RN

16937-01-2
Record name N-(4-bromophenyl)-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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